2-hydroxy-8-methyl-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(4-phenylbutan-2-yl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-10-11-23-16(12-13)22-19(25)17(20(23)26)18(24)21-14(2)8-9-15-6-4-3-5-7-15/h3-7,10-12,14,25H,8-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWOPDBCYMXJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC(C)CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications, can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 2 can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group at position 4 can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antiviral, anticancer, and antimicrobial properties.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
*Estimated based on structural analysis.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents () improve antimalarial activity by modulating electronic properties.
Hydrogen-Bonding Moieties : Hydroxy and pyridinyl groups () enhance solubility and polar interactions .
Lipophilic Substituents : Phenylbutan-2-yl and benzyl groups increase membrane permeability but may reduce metabolic stability.
Biological Activity
2-Hydroxy-8-methyl-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, with the CAS number 886897-35-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 351.4 g/mol. The structure of the compound is characterized by a pyrido-pyrimidine core, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial and antimycobacterial activities. For instance, derivatives containing thienopyrimidinone rings have shown substantial efficacy against various microbial strains:
The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their potency in inhibiting microbial growth. Compounds similar to the target compound were noted to be non-toxic at concentrations up to 200 µmol/L.
Cytotoxicity and Apoptosis Induction
Studies have shown that certain derivatives of pyrido[1,2-a]pyrimidines can induce apoptosis in cancer cells. For example, compounds derived from similar structures have been tested for their cytotoxic effects on various cancer cell lines:
The mechanism of action often involves the generation of reactive oxygen species (ROS), which can lead to cell death through apoptotic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives revealed that certain compounds showed broad-spectrum antimicrobial effects, particularly against resistant strains of bacteria. The presence of specific substituents was crucial for enhancing activity.
- Cytotoxic Activity : Research on related compounds demonstrated that modifications in the side chains significantly influenced their cytotoxic profiles against cancer cells. Notably, some derivatives exhibited a strong ability to induce apoptosis while remaining non-toxic to normal cells.
- Therapeutic Applications : Given its structure and biological activity, this compound could be explored further as a potential candidate for drug development targeting bacterial infections and cancer therapy.
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-8-methyl-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
Methodological Answer: The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with appropriate carboxamide intermediates. Key steps include:
- Amide Coupling : Reaction of 4-phenylbutan-2-amine with activated carboxylic acid derivatives (e.g., using EDCl/HOBt).
- Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., in ethanol or DMF at 80–100°C) to form the pyrido[1,2-a]pyrimidine core.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product.
Critical Parameters : Temperature control (±2°C) and pH adjustments (e.g., using triethylamine) are essential to avoid side reactions like hydrolysis of the carboxamide group. Solvent choice (e.g., DMF for solubility vs. ethanol for cost) also impacts yield .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range (pyrido-pyrimidine core and phenyl substituents). The methyl group (8-CH₃) typically appears as a singlet at δ 2.1–2.3 ppm.
- ¹³C NMR : The carbonyl (C=O) groups (4-oxo and carboxamide) resonate at δ 165–175 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
Validation : Compare experimental shifts with simulated spectra from density functional theory (DFT) calculations to resolve ambiguities in aromatic proton assignments .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., kinase inhibition assays) with ATP concentrations adjusted to Km values.
- Cell Viability Assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT or resazurin assays. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism).
- Controls : Include positive controls (e.g., staurosporine for kinases) and solvent controls (e.g., DMSO ≤0.1%) to validate assay conditions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and identify energy barriers in cyclization steps.
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, random forest algorithms can prioritize ethanol over DMF for cost-sensitive syntheses.
- Experimental Validation : Apply a Design of Experiments (DoE) framework (e.g., central composite design) to test computational predictions, focusing on temperature (60–100°C) and catalyst loading (0.5–2 mol%) as variables .
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to identify outliers.
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration = 10 µM in kinase assays).
- Structural Analog Comparison : Create a table to correlate substituent effects with activity:
| Analog Substituent | Biological Activity (IC₅₀, µM) | Key Structural Feature |
|---|---|---|
| 8-CH₃ | 0.45 ± 0.02 | Enhanced lipophilicity |
| 4-phenylbutan-2-yl | 1.20 ± 0.15 | Steric hindrance |
Q. What strategies mitigate off-target effects in pharmacokinetic studies?
Methodological Answer:
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction (fu) and adjust dosing regimens.
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., Luciferin-IPA).
- Metabolite Identification : Employ LC-HRMS/MS to detect phase I/II metabolites. For example, hydroxylation at the 8-methyl group is a common metabolic pathway requiring structural modification .
Q. How to evaluate bioisosteric replacements for the pyrido[1,2-a]pyrimidine core?
Methodological Answer:
- In Silico Screening : Use Schrödinger’s BioLuminate to compare binding affinities of bioisosteres (e.g., quinazolin-4-one vs. pyrido-pyrimidine).
- Synthetic Feasibility : Prioritize replacements with synthetic accessibility scores >4.5 (e.g., thieno[3,2-d]pyrimidine).
- Biological Validation : Test top candidates in parallel assays (e.g., kinase inhibition) to confirm retained activity .
Q. What experimental designs address potential drug resistance mechanisms?
Methodological Answer:
- Resistance Induction : Serial passage of cell lines (e.g., HCT-116) under sublethal compound concentrations for 12 weeks.
- Genomic Analysis : Perform whole-exome sequencing to identify mutations (e.g., ATP-binding pocket mutations in kinases).
- Structure-Activity Relationship (SAR) Refinement : Modify substituents (e.g., bulkier groups at N-(4-phenylbutan-2-yl)) to bypass resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
